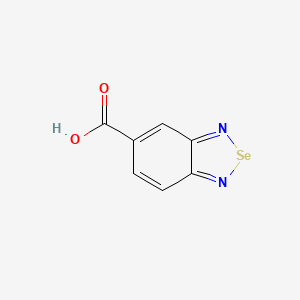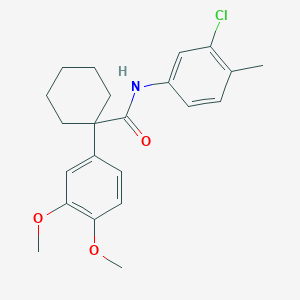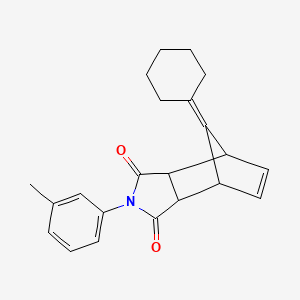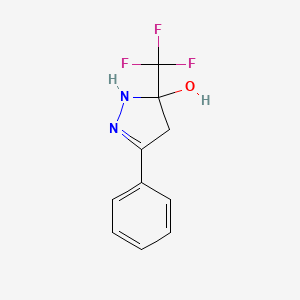
2,1,3-Benzoselenadiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1,3-Benzoselenadiazole-5-carboxylic acid is an organic compound with the molecular formula C7H4N2O2Se. It is a derivative of benzoselenadiazole, a heterocyclic compound containing selenium.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzoselenadiazole-5-carboxylic acid typically involves the reaction of benzoselenadiazole with carboxylating agents under controlled conditions. One common method includes the use of selenium dioxide and an appropriate carboxylating agent to introduce the carboxylic acid group at the 5-position of the benzoselenadiazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2,1,3-Benzoselenadiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing derivatives.
Reduction: Reduction reactions can convert the selenadiazole ring to its corresponding selenide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions
Major Products: The major products formed from these reactions include selenoxides, selenides, and various substituted benzoselenadiazole derivatives .
Scientific Research Applications
2,1,3-Benzoselenadiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s unique properties make it useful in the development of fluorescent probes and sensors for biological studies.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with biological targets.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of 2,1,3-Benzoselenadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or modulator of various enzymes and proteins. The compound’s selenium atom plays a crucial role in its reactivity and ability to form stable complexes with biological molecules .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: A sulfur-containing analog with similar structural features but different reactivity and applications.
2,1,3-Benzoxadiazole: An oxygen-containing analog used in similar applications but with distinct properties.
2,1,3-Benzoselenadiazole: The parent compound without the carboxylic acid group .
Uniqueness: 2,1,3-Benzoselenadiazole-5-carboxylic acid is unique due to the presence of both selenium and a carboxylic acid group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H4N2O2Se |
|---|---|
Molecular Weight |
227.09 g/mol |
IUPAC Name |
2,1,3-benzoselenadiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H4N2O2Se/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h1-3H,(H,10,11) |
InChI Key |
JCHHIOHRMVWFIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=N[Se]N=C2C=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Guanidine, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B11091674.png)

![5,5'-butane-1,4-diylbis[4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione]](/img/structure/B11091682.png)
![(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)(naphthalen-2-yl)methanone](/img/structure/B11091687.png)
![2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B11091689.png)
![N-tert-butyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11091693.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B11091696.png)
![1-Benzyl-3-(2-hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11091700.png)

![(6E)-6-(4-hydroxy-3-methoxybenzylidene)-1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione](/img/structure/B11091710.png)

![(4E,5Z)-5-(2-chlorobenzylidene)-4-[(4-methylphenyl)imino]-1,3-thiazolidin-2-one](/img/structure/B11091715.png)
![[1,5-Dinitro-7-(4-morpholinylcarbonyl)-3-azabicyclo[3.3.1]non-6-en-3-yl]acetic acid](/img/structure/B11091719.png)
![{(3E)-3-[2-(tert-butoxycarbonyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11091720.png)
